Cas no 119516-83-5 (1,4-Phenylenediamine-d4)

1,4-Phenylenediamine-d4 is a deuterated analog of 1,4-phenylenediamine, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mass spectrometry and NMR studies, improving signal resolution and reducing interference from background signals. The compound is widely used as an internal standard in quantitative analysis, ensuring high accuracy and reproducibility in analytical methods. Its stability and isotopic purity make it particularly valuable in pharmacokinetic and metabolic research, where precise tracking of molecular pathways is essential. Additionally, 1,4-Phenylenediamine-d4 is employed in polymer chemistry and material science for mechanistic studies involving deuterium-labeled intermediates.
1,4-Phenylenediamine-d4 structure
1,4-Phenylenediamine-d4 structure
Product Name:1,4-Phenylenediamine-d4
CAS No:119516-83-5
MF:C6H4D4N2
MW:112.17
CID:1004716
PubChem ID:16213352
Update Time:2025-06-11

1,4-Phenylenediamine-d4 Chemical and Physical Properties

Names and Identifiers

    • 1,4-BENZENE-D4-DIAMINE
    • 1,4-Phenylenediamine
    • 1,4-PHENYLENEDIAMINE, [2,3,5,6-D4]
    • 2,3,5,6-tetradeuteriobenzene-1,4-diamine
    • 1,4-Diaminobenzene-2,3,5,6-d4
    • 1,4-Diaminobenzene-2,3,5,6-d4,1,4-Benzene-d4-diamine
    • 1,4-Phenylenediamine-2,3,5,6-d4
    • 2,3,5,6-tetradeuterio-benzene-1,4-diamine
    • 2,3,5,6-tetradeuterio-p-phenylendiamine
    • 2,3,5,6-tetradeutero-1,4-phenylenediamine
    • 2.3.5.6-Tetradeuterio-p-phenylendiamin
    • 2.3.5.6-Tetradeutero-p-phenylendiamin
    • 4-Aminoaniline-d4
    • Benzofur D-
    • Developer PF-d4
    • Fouramine D-d4
    • Fourrine 1-d4
    • Fourrine D-d4
    • Peltol D-d4
    • Benzofur D-d4
    • 1,4-DiaMinobenzol-d4
    • C.I. Developer 13-d4
    • p-PhenylenediaMine-d4
    • 4-PhenylenediaMine-d4
    • 1,4-DiaMinobenzene-d4
    • 1,4-BenzenediaMine-d4
    • (4-AMinophenyl)aMine-d4
    • 1,4-PhenylenediaMine-d4
    • benzene-d4-1,4-diamine
    • (~2~H_4_)Benzene-1,4-diamine
    • 1,4-Phenylenediamine-2,3,5,6-d4, 98 atom % D
    • DB-311498
    • (?H?)benzene-1,4-diamine
    • D99706
    • DTXSID70583890
    • 119516-83-5
    • AKOS015894803
    • J-004145
    • 1,4-Phenylenediamine-d4
    • MDL: MFCD00190416
    • Inchi: InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D
    • InChI Key: CBCKQZAAMUWICA-RHQRLBAQSA-N
    • SMILES: C1([2H])=C(C([2H])=C([2H])C(=C1[2H])N)N

Computed Properties

  • Exact Mass: 112.09400
  • Monoisotopic Mass: 112.093855247g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 54.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Melting Point: 143-145°C
  • PSA: 52.04000
  • LogP: 2.01340

1,4-Phenylenediamine-d4 Security Information

1,4-Phenylenediamine-d4 Pricemore >>

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1,4-Phenylenediamine-d4 Production Method

Additional information on 1,4-Phenylenediamine-d4

Research Brief on 1,4-Phenylenediamine-d4 (CAS: 119516-83-5): Recent Advances and Applications

1,4-Phenylenediamine-d4, a deuterated analog of 1,4-phenylenediamine (CAS: 119516-83-5), has garnered significant attention in chemical, biological, and pharmaceutical research due to its unique properties as a stable isotope-labeled compound. Recent studies have highlighted its utility as an internal standard in mass spectrometry-based assays, enabling precise quantification of metabolites and biomarkers in complex biological matrices. This research brief synthesizes the latest findings on the synthesis, applications, and mechanistic insights of 1,4-Phenylenediamine-d4, with a focus on its role in advancing analytical methodologies and drug development.

A 2023 study published in Analytical Chemistry demonstrated the use of 1,4-Phenylenediamine-d4 as a critical internal standard for quantifying aromatic amine metabolites in urine samples. The deuterated compound's structural similarity to its non-labeled counterpart ensured minimal chromatographic deviation, while its distinct mass spectral signature allowed for unambiguous detection. This approach improved the accuracy of exposure assessments for occupational and environmental toxicology studies, particularly in populations with high benzene or aniline exposure.

In pharmaceutical research, 1,4-Phenylenediamine-d4 has emerged as a valuable tool for studying drug metabolism. A recent Journal of Medicinal Chemistry paper (2024) employed the compound to track the metabolic fate of novel tyrosine kinase inhibitors containing phenylenediamine moieties. The deuterium labeling provided robust pharmacokinetic data, revealing previously unknown phase II conjugation pathways that could influence drug efficacy and safety profiles. These findings underscore the compound's role in accelerating the development of targeted cancer therapies.

Advances in synthetic chemistry have also expanded access to high-purity 1,4-Phenylenediamine-d4. A 2024 Organic Process Research & Development article detailed an optimized catalytic deuteration protocol using deuterium gas and palladium-on-carbon, achieving >98% deuterium incorporation with minimal side products. This methodological improvement addresses previous challenges in scaling up production while maintaining isotopic purity, facilitating broader adoption in both academic and industrial settings.

Emerging applications in materials science have further diversified the utility of 1,4-Phenylenediamine-d4. Researchers at MIT recently reported (2024) its incorporation into deuterated polyimides for neutron scattering studies of polymer dynamics. The precise deuteration pattern enabled by 1,4-Phenylenediamine-d4 allowed unprecedented resolution of chain mobility in high-performance polymers, informing the design of next-generation aerospace materials with tailored thermal and mechanical properties.

Looking forward, the unique attributes of 1,4-Phenylenediamine-d4 position it as a versatile molecular tool across multiple disciplines. Ongoing clinical studies are exploring its potential as a tracer for monitoring oxidative stress biomarkers, while materials scientists continue to leverage its isotopic properties for advanced characterization techniques. As synthetic methods become more efficient and analytical applications more sophisticated, this deuterated compound is poised to play an increasingly central role in cutting-edge chemical and biomedical research.

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